2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring system, a sulfonyl fluoride group, and a ketone functional group. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chloride derivatives, which react with the quinoline compound in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution Products: Various sulfonamide or sulfonate derivatives.
Reduction Products: Alcohol derivatives.
Oxidation Products: Sulfonic acid derivatives.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in glycolysis. This activation can alter cellular metabolism, potentially leading to therapeutic effects in cancer cells by disrupting their metabolic pathways .
Comparison with Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Comparison: Compared to its analogs, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activities. The sulfonyl fluoride group is more reactive towards nucleophiles compared to the sulfonyl chloride group, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8FNO3S |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) |
InChI Key |
DJZWJUIONWWOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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